molecular formula C16H18N2O2 B2412099 N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 953223-83-1

N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No. B2412099
CAS RN: 953223-83-1
M. Wt: 270.332
InChI Key: XOUHCYXQWPEPSL-UHFFFAOYSA-N
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Description

“N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound. It’s related to “N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine”, which has a CAS Number of 852431-02-8 and a molecular weight of 188.23 .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as “this compound”, often involves eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . The central carbon in the molecule allows a flexible adaptation that leads to multiple forms .


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are complex and varied. For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature .

Scientific Research Applications

Biochemical Interactions and Pharmacological Effects

Isoxazole derivatives, such as those closely related to N-((5-phenylisoxazol-3-yl)methyl)cyclopentanecarboxamide, have been extensively studied for their biochemical interactions and pharmacological effects. For instance, species-related inhibition studies on human and rat dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives highlight the potential of isoxazole compounds in modulating pyrimidine nucleotide synthesis, which is crucial for immune cell functions (Knecht & Löffler, 1998). This illustrates the relevance of isoxazole derivatives in designing disease-modifying antirheumatic drugs and immunosuppressive agents.

Anticancer and Antimicrobial Applications

The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, which share structural motifs with isoxazole compounds, demonstrate potent anticancer activities (Gomha et al., 2017). These findings underscore the potential of isoxazole derivatives in contributing to the development of new pharmacophores with significant anticancer properties.

Design and Synthesis for Enhanced Pharmacological Profiles

Research into the design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists, which involve isoxazole-like structures, led to the discovery of compounds with favorable pharmacokinetics and pharmacodynamics profiles for potential use in treating depression and anxiety (Bromidge et al., 2010). This illustrates the versatility of isoxazole derivatives in the development of new therapeutic agents with targeted action.

properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(13-8-4-5-9-13)17-11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHCYXQWPEPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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